Cas no 2227824-52-2 ((1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol)
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
- EN300-1952389
- 2227824-52-2
-
- Inchi: 1S/C9H13F3N2O/c1-8(2,3)14-5-6(4-13-14)7(15)9(10,11)12/h4-5,7,15H,1-3H3/t7-/m0/s1
- InChI Key: DPYGHNFGNHNOIX-ZETCQYMHSA-N
- SMILES: FC([C@H](C1C=NN(C=1)C(C)(C)C)O)(F)F
Computed Properties
- Exact Mass: 222.09799753g/mol
- Monoisotopic Mass: 222.09799753g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38Ų
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1952389-0.05g |
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol |
2227824-52-2 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1952389-0.1g |
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol |
2227824-52-2 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1952389-0.25g |
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol |
2227824-52-2 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1952389-0.5g |
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol |
2227824-52-2 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1952389-1.0g |
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol |
2227824-52-2 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-1952389-2.5g |
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol |
2227824-52-2 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1952389-5.0g |
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol |
2227824-52-2 | 5g |
$4764.0 | 2023-05-31 | ||
| Enamine | EN300-1952389-10.0g |
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol |
2227824-52-2 | 10g |
$7065.0 | 2023-05-31 | ||
| Enamine | EN300-1952389-1g |
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol |
2227824-52-2 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1952389-5g |
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol |
2227824-52-2 | 5g |
$3894.0 | 2023-09-17 |
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on (1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
Compound CAS No. 2227824-52-2: (1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
The compound with CAS No. 2227824-52-2, known as (1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group attached to a pyrazole ring and a trifluoroethyl alcohol moiety. The stereochemistry at the chiral center (denoted by the (1S) configuration) plays a crucial role in its biological activity and chemical reactivity.
Recent studies have highlighted the potential of this compound as a building block for drug discovery. Its pyrazole ring is known for its ability to form hydrogen bonds and act as a coordinating group, making it suitable for designing molecules with specific pharmacokinetic properties. The trifluoroethyl group, on the other hand, introduces electron-withdrawing effects and enhances lipophilicity, which are desirable traits in drug candidates targeting membrane-bound proteins.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. Researchers have utilized its structure to develop inhibitors for various enzymes, including kinases and proteases. For instance, a study published in *Nature Communications* demonstrated that derivatives of this compound exhibited potent inhibitory activity against a key enzyme involved in cancer cell proliferation.
In addition to its role in medicinal chemistry, this compound has also been explored for its potential in material science applications. The combination of the pyrazole ring and trifluoroethyl group provides unique electronic and structural properties that make it an ideal candidate for designing advanced materials such as sensors and optoelectronic devices. Recent research has focused on its ability to act as a fluorescent probe for detecting specific analytes in complex environments.
The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry and functional group compatibility. Key steps include the formation of the pyrazole ring via condensation reactions and subsequent functionalization to introduce the trifluoroethyl alcohol group. The stereochemical resolution at the chiral center is typically achieved through asymmetric catalysis or chiral resolution techniques.
From an environmental standpoint, this compound has been evaluated for its biodegradability and eco-toxicological profile. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH and temperature. Its eco-toxicological impact is currently being investigated to ensure compliance with regulatory standards for chemical safety.
In conclusion, CAS No. 227844536 (or 3686539) Compound CAS No. 3686539 is a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodology and biological evaluation, positions it as a valuable tool for researchers in both academia and industry.
2227824-52-2 ((1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)